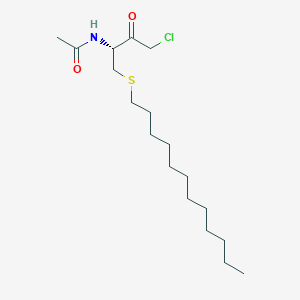

Acetyl-Cys(dodecyl) chloromethyl ketone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Acetyl-Cys(dodecyl) chloromethyl ketone is a potent cytotoxic chloromethylketone used against human-lineage and T-lineage acute lymphoblastic leukemia cell lines . It is usually available in solid form .

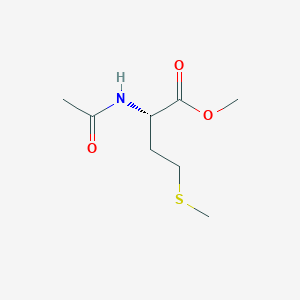

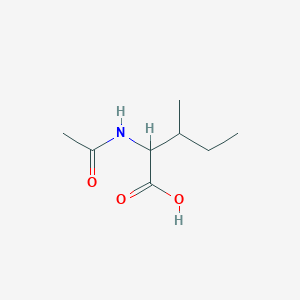

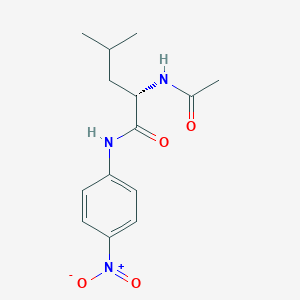

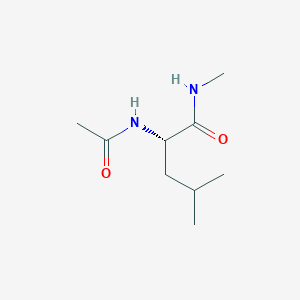

Molecular Structure Analysis

The empirical formula of this compound is C18H34ClNO2S, and its molecular weight is 363.99 . The SMILES string representation is CCCCCCCCCCCCSCC@H=O)C(=O)CCl .

Physical and Chemical Properties Analysis

This compound is a solid substance. It is usually stored at a temperature of -20°C .

Applications De Recherche Scientifique

Aerobic Cleavage of Alkenes and Alkynes into Carbonyl and Carboxyl Compounds

Recent developments in the oxygen-mediated cleavage of olefins and acetylene derivatives to carbonyl and carboxylic compounds have been reviewed. Various catalysts, including photo, organo, and metal catalysts, have been explored for their efficiency in converting unsaturated hydrocarbons to valuable products. This research underscores the potential of aerobic cleavage in the synthesis of carbonyl compounds, which might be related to the study or application of "Acetyl-Cys(dodecyl) chloromethyl ketone" (Urgoitia, SanMartin, Herrero, & Domínguez, 2017).

Homologation Reaction of Ketones with Diazo Compounds

The addition of diazo compounds to ketones to afford homologated ketones has been extensively reviewed, covering reactions in the presence or absence of catalysts or promoters. This process, which includes the complex regiochemistry and the use of various diazo compounds, provides a method for the synthesis of extended ketone structures, potentially relevant to derivatives like "this compound" (Candeias, Paterna, & Gois, 2016).

Ketone Metabolism and Psychiatric Disorders

A study on the therapeutic potential of exogenous ketone supplementation induced ketosis in the treatment of psychiatric disorders suggests that ketone bodies, through metabolic changes, can beneficially affect mitochondrial function, neurotransmitter levels, and inflammatory processes. This indicates the broader metabolic and neurological relevance of ketone bodies, which could extend to the study of specific ketone compounds in clinical contexts (Kovács, D'Agostino, Diamond, Kindy, Rogers, & Ari, 2019).

Lysine Acetylation in Cardiovascular Disease

The role of lysine acetylation, regulated by lysine acetyltransferases (KATs) and lysine deacetylases (KDACs), in cardiovascular diseases highlights the importance of post-translational modifications in the regulation of cellular functions. This research area might provide insights into the biological activities and potential applications of acetylated compounds, including acetylated ketones (Li, Ge, & Li, 2019).

Mécanisme D'action

Target of Action

Acetyl-Cys(dodecyl) chloromethyl ketone is a potent cytotoxic chloromethylketone . It is primarily used against human-lineage and T-lineage acute lymphoblastic leukemia cell lines

Result of Action

The primary result of the action of this compound is cytotoxicity, specifically against human-lineage and T-lineage acute lymphoblastic leukemia cell lines . This leads to the death of these cells, which can be beneficial in the treatment of leukemia.

Analyse Biochimique

Cellular Effects

Acetyl-Cys(dodecyl) chloromethyl ketone has been found to have significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the compound has a certain degree of stability and degradation .

Metabolic Pathways

It is known to interact with various enzymes and cofactors .

Transport and Distribution

It is known to interact with various transporters and binding proteins .

Subcellular Localization

It is known that the compound can be directed to specific compartments or organelles .

Propriétés

IUPAC Name |

N-[(2R)-4-chloro-1-dodecylsulfanyl-3-oxobutan-2-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H34ClNO2S/c1-3-4-5-6-7-8-9-10-11-12-13-23-15-17(18(22)14-19)20-16(2)21/h17H,3-15H2,1-2H3,(H,20,21)/t17-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJFZFJUPCKFQRI-KRWDZBQOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCSCC(C(=O)CCl)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCSC[C@@H](C(=O)CCl)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H34ClNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50432059 |

Source

|

| Record name | Acetyl-Cys(dodecyl) chloromethyl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50432059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

253589-60-5 |

Source

|

| Record name | Acetyl-Cys(dodecyl) chloromethyl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50432059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.